molecular formula C12H14ClF2N3 B12232007 N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B12232007
M. Wt: 273.71 g/mol
InChI Key: JWNDQNIYCYGJSI-UHFFFAOYSA-N
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Description

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a 3,5-difluorobenzyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 3,5-difluorobenzyl bromide with 1,5-dimethyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH4).

    Bases: Potassium carbonate, sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups in place of the 3,5-difluorobenzyl group.

Scientific Research Applications

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzyl bromide: A precursor in the synthesis of N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine.

    1,5-Dimethyl-1H-pyrazol-3-amine: Another precursor used in the synthesis.

    3,5-Difluorobenzyl alcohol: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Biological Activity

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine (CAS Number: 1856031-84-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₂H₁₄ClF₂N₃
Molecular Weight273.71 g/mol
CAS Number1856031-84-9

Research indicates that compounds similar to this compound exhibit significant effects on the mTOR signaling pathway, which is crucial for cell growth and proliferation. Specifically, studies have shown that related pyrazole compounds can reduce mTORC1 activity and enhance autophagy in cancer cells, suggesting a potential role as anticancer agents .

Anticancer Properties

In various studies, including those focusing on pancreatic cancer cell lines (MIA PaCa-2), the compound demonstrated submicromolar antiproliferative activity. The mechanism involves the modulation of autophagy and disruption of autophagic flux by interfering with mTORC1 reactivation. This results in the accumulation of LC3-II, a marker for autophagy .

Autophagy Modulation

The ability of this compound to modulate autophagy presents it as a candidate for further development in cancer therapeutics. Enhanced autophagy can lead to increased degradation of damaged proteins and organelles, promoting cell survival under stress conditions .

Study 1: Antiproliferative Activity

A study published in PubMed evaluated the antiproliferative effects of pyrazole derivatives on human cancer cell lines. The findings indicated that compounds with similar structures to this compound significantly inhibited cell proliferation through autophagy modulation .

Study 2: Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies revealed that modifications in the pyrazole ring could enhance biological activity. Compounds with fluorinated benzyl groups showed improved potency against cancer cell lines compared to their non-fluorinated counterparts .

Comparative Analysis of Related Compounds

Compound NameCAS NumberAntiproliferative ActivityMechanism of Action
N-(3,5-Difluorobenzyl)-1H-pyrazol1856031-84-9SubmicromolarmTORC1 inhibition
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol)1006473-57-9ModerateAutophagy induction

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-8-3-12(16-17(8)2)15-7-9-4-10(13)6-11(14)5-9;/h3-6H,7H2,1-2H3,(H,15,16);1H

InChI Key

JWNDQNIYCYGJSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

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